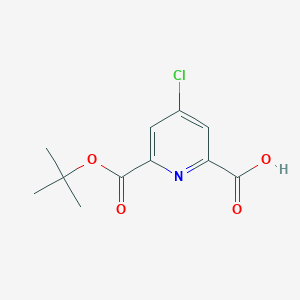![molecular formula C12H14N4S B14015211 (5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine CAS No. 33174-95-7](/img/structure/B14015211.png)
(5E)-5-[2-(2-Ethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various natural products, including vitamins and antibiotics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves the reaction of 2-ethyl aniline with a thiazole derivative. One common method includes the use of hydrazonoyl halides as precursors . The reaction is carried out in boiling ethanol with triethylamine as a base, leading to the formation of the desired thiazole compound .
Industrial Production Methods
Industrial production of thiazole derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also ensure the purity and selectivity of the final product .
化学反应分析
Types of Reactions
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .
科学研究应用
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
作用机制
The mechanism of action of 2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its interaction with estrogen receptors has been studied for potential anticancer applications .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-ethyl-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.
属性
CAS 编号 |
33174-95-7 |
|---|---|
分子式 |
C12H14N4S |
分子量 |
246.33 g/mol |
IUPAC 名称 |
5-[(2-ethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N4S/c1-3-9-6-4-5-7-10(9)15-16-11-8(2)14-12(13)17-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI 键 |
IYIUAIAIFLLOPH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1N=NC2=C(N=C(S2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



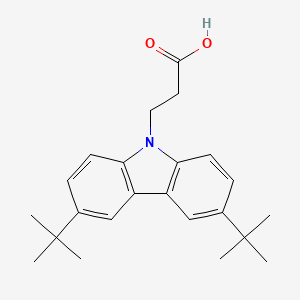
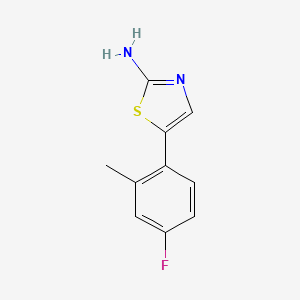
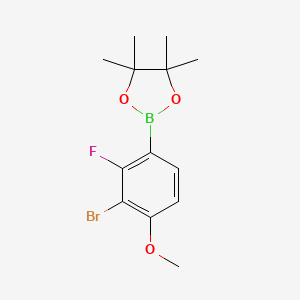

![n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide](/img/structure/B14015151.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)
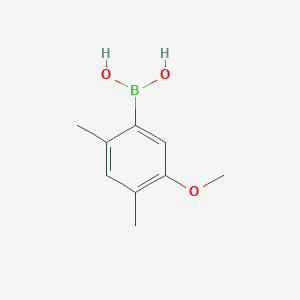

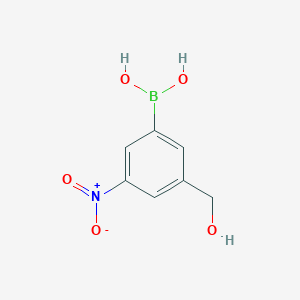
![N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B14015187.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
